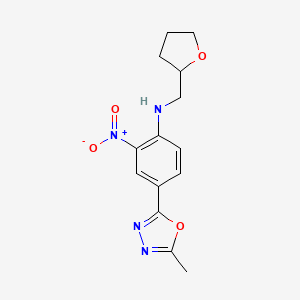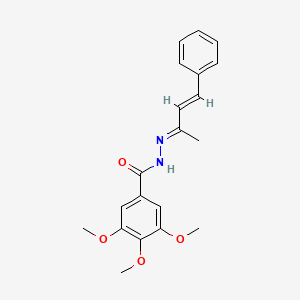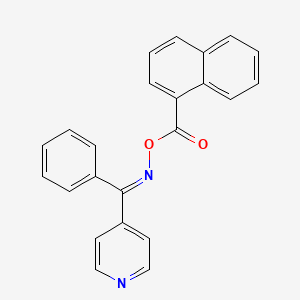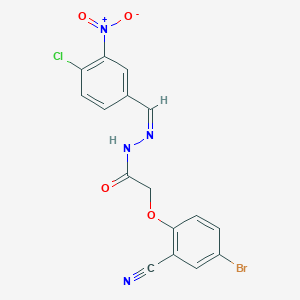
4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, leading to various physiological effects.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant properties, as well as potential anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that further research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline. One area of interest is in the development of new drugs based on this compound, which could be used to treat various diseases. Another direction is in the study of its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a unique chemical compound that has shown potential for use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions all make it a promising area of study for researchers in various fields.
Méthodes De Synthèse
The synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline involves several steps. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with 2-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then reacted with tetrahydrofurfurylamine to form the final compound.
Applications De Recherche Scientifique
4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline has been studied for its potential use in various scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitro-N-(oxolan-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9-16-17-14(22-9)10-4-5-12(13(7-10)18(19)20)15-8-11-3-2-6-21-11/h4-5,7,11,15H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYKFFYPKWJVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)NCC3CCCO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)


![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)
![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)

![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)